4-Thio-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thio-beta-D-glucopyranose is a monosaccharide derivative where the oxygen atom at the fourth position of the glucose molecule is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thio-beta-D-glucopyranose typically involves the modification of glucose derivatives. One common method involves the use of glucose pentaacetate as a starting material. The synthesis can be carried out in a three-step process:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzoyl or acetyl groups.
Introduction of the Thiol Group: The protected glucose derivative is then treated with thiolating agents to introduce the sulfur atom at the fourth position.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Thio-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thiol Derivatives: Formed from substitution reactions.
Scientific Research Applications
4-Thio-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in various biological processes, including enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Thio-beta-D-glucopyranose involves its interaction with specific enzymes and proteins. The sulfur atom in the molecule can form strong interactions with metal ions and other functional groups, influencing the activity of enzymes such as endoglucanases. These interactions can modulate the enzyme’s activity, leading to various biochemical effects .
Comparison with Similar Compounds
Beta-D-glucose: A common monosaccharide with an oxygen atom at the fourth position.
1-Thio-beta-D-glucose: A similar compound with a sulfur atom at the first position.
Sinigrin: An alkenylglucosinolic acid with a thioglucose moiety
Uniqueness: 4-Thio-beta-D-glucopyranose is unique due to the presence of the sulfur atom at the fourth position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H12O5S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-5(12)3(8)4(9)6(10)11-2/h2-10,12H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
KGSURTOFVLAWDC-QZABAPFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)S)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.